Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a methyl ester group at the 2-position, a fluoro group at the 8-position, and an amino group attached to a 4-ethylphenyl ring at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The introduction of the fluoro group at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The amino group attached to the 4-ethylphenyl ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position with methanol in the presence of acid catalysts to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluoro group enhances its binding affinity and specificity, while the quinoline core provides a stable framework for interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Methyl 4-[(4-ethylphenyl)amino]-6-fluoroquinoline-2-carboxylate
- Methyl 4-[(4-ethylphenyl)amino]-8-chloroquinoline-2-carboxylate
Uniqueness
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is unique due to the specific positioning of the fluoro group at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
methyl 4-(4-ethylanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-12-7-9-13(10-8-12)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDLYCWIJWHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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